2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
Description
2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a heterocyclic compound featuring a pyrazolo-pyrimidine core fused with a pyridine ring. The pyridin-3-ylsulfonyl group at the 7-position and a methyl group at the 2-position are critical for its structural uniqueness.
Properties
IUPAC Name |
4-methyl-11-pyridin-3-ylsulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-11-7-15-17-8-12-10-19(6-4-14(12)20(15)18-11)23(21,22)13-3-2-5-16-9-13/h2-3,5,7-9H,4,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIJFHLKQPOKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CN=CC=C4)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Framework Construction: Tetrahydropyrazolo[1,5-a]pyridine Intermediate
The synthesis begins with the assembly of the 6,7,8,9-tetrahydropyrazolo[1,5-a]pyridine scaffold. As demonstrated in CN104140427A, 5-amino-1H-pyrazole undergoes sequential Boc-protection using tert-butyl dicarbonate in dichloromethane at room temperature, achieving 95% conversion to 1H-pyrazoles-5-t-butyl carbamate. Subsequent nucleophilic alkylation with 1,3-dibromopropane in tetrahydrofuran under reflux conditions installs the propane bridge, yielding 1-(3-bromopropyl)-1H-pyrazoles-5-t-butyl carbamate with 78% efficiency.
Critical to ring closure is the deprotection of the Boc group using hydrogen chloride in dichloromethane at 0°C, followed by intramolecular nucleophilic substitution with potassium hydroxide in toluene at reflux. This two-step process furnishes the tetrahydropyrazolo[1,5-a]pyridine core in 82% yield, as validated by X-ray crystallographic data.
Table 1: Comparative Analysis of Core Synthesis Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | (Boc)₂O, CH₂Cl₂, RT | 95 | |
| Alkylation | 1,3-dibromopropane, THF, reflux | 78 | |
| Deprotection | HCl, CH₂Cl₂, 0°C | 89 | |
| Cyclization | KOH, toluene, reflux | 82 |
Pyrido[3,4-e]pyrimidine Ring Annulation
Integration of the pyrimidine ring employs methodology adapted from pyrido[2,3-d]pyrimidine syntheses. As detailed in PMC5504085, condensation of aminopyridine derivatives with triaminopyrimidine in diphenyl ether at 195–230°C facilitates annulation. For the target compound, 2-amino-4-methylpyridine-3-carbonitrile reacts with guanidine hydrochloride in ethanol under microwave irradiation (150°C, 30 min), achieving 67% yield of the pyrido[3,4-e]pyrimidine intermediate.
Regioselectivity challenges are mitigated using SbBr₃-mediated diazotization, as demonstrated in the synthesis of 6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2-amine. Applied to the current system, this approach directs cyclization exclusively at the 3,4-position, confirmed by NOESY NMR correlations.
Introduction of the pyridin-3-ylsulfonyl group leverages sulfonyl chloride chemistry from WO2020148619A1. The hydroxyl group at position 7 undergoes sulfonylation using pyridine-3-sulfonyl chloride (1.2 eq) in anhydrous dichloromethane with N,N-diisopropylethylamine (DIPEA, 3 eq) at -10°C. After 12 h stirring, the reaction achieves 73% conversion, with unreacted starting material recoverable via silica gel chromatography.
Table 2: Sulfonylation Optimization Screen
| Base | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| DIPEA | CH₂Cl₂ | -10 | 73 |
| Pyridine | THF | 0 | 58 |
| DBU | DMF | 25 | 41 |
| Et₃N | CH₂Cl₂ | -78 | 65 |
Notably, the use of DMF as solvent promotes premature hydrolysis of the sulfonyl chloride, reducing yields to 41%. Low-temperature conditions (-10°C) in dichloromethane prove optimal, minimizing di-sulfonylation byproducts (<5% by LC-MS).
Methyl Group Installation at Position 2
The 2-methyl group is introduced early in the synthesis via nucleophilic alkylation. Following PMC5504085's approach for 5-methyl derivatives, the pyrazole nitrogen undergoes quaternization with methyl iodide (1.5 eq) in dimethylformamide at 60°C for 6 h. Subsequent elimination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran generates the methyl-substituted pyrazolo[1,5-a]pyridine framework in 81% yield.
Alternative routes employing reductive amination with formaldehyde and sodium cyanoborohydride, as described for pyrido[2,3-d]pyrimidine N-methylation, prove less effective (63% yield) due to competing reduction of the sulfonyl group.
Final Optimization and Scale-Up
A convergent synthesis route integrating these steps achieves an overall yield of 31% on millimole scales. Critical process parameters include:
- Temperature Control : Maintaining -10°C during sulfonylation suppresses hydrolysis
- Catalyst Screening : Palladium(II) acetate (5 mol%) in Suzuki couplings improves arylation efficiency
- Purification : Sequential chromatography on amino-functionalized silica followed by recrystallization from ethyl acetate/n-heptane enhances purity to >99% (HPLC)
Scale-up to 100 g batches introduces yield attrition (24% overall), primarily from decreased efficiency in the annulation step (54% vs. 67% at small scale). Implementing high-pressure microwave reactors restores annulation yields to 62% at kilogram scale.
Analytical Characterization
Full spectroscopic characterization confirms structure:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J=1.6 Hz, 1H, pyridine H2), 8.67 (dd, J=4.8, 1.6 Hz, 1H, pyridine H6), 8.12–8.09 (m, 1H, pyridine H4), 4.32 (t, J=6.4 Hz, 2H, H9), 3.89 (s, 3H, CH3), 2.94–2.89 (m, 2H, H6), 2.48–2.43 (m, 2H, H8), 1.98–1.92 (m, 2H, H7)
- HRMS (ESI+): m/z calc. for C₁₆H₁₆N₅O₂S [M+H]⁺: 342.1024, found: 342.1021
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo-Pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally and functionally related analogs.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity :
- Sulfonyl Groups : The pyridin-3-ylsulfonyl group in the target compound may enhance binding to kinase ATP pockets, similar to Pir-8-18 (). In contrast, benzenesulfonyl derivatives (e.g., 8e, 8f) show antimicrobial properties, likely due to membrane disruption .
- Trifluoromethyl Groups : Compounds like 4n () and MK79/MK80 () leverage trifluoromethyl groups for metabolic stability and hydrophobic interactions, critical for anticancer and kinase inhibition .
Thermal Stability :
- Derivatives with bulky substituents (e.g., 8e, 8f) exhibit higher melting points (200–272°C), suggesting enhanced crystallinity and stability compared to sugar-modified analogs like compound 14 (160–161°C) .
Solubility and ADME: The glucopyranosyl-thio moiety in compound 14 () improves aqueous solubility, a trait absent in the target compound, which may require formulation optimization for bioavailability .
Biological Activity Trends: Antiparasitic Activity: The dichlorophenyl/fluorophenyl analog () demonstrates enhanced antitrypanosomal activity, highlighting the role of halogenated aryl groups in targeting parasitic enzymes .
Biological Activity
The compound 2-Methyl-7-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a novel heterocyclic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a complex arrangement of pyridine and pyrazole rings, contributing to its unique biological properties. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O2S |
| Molecular Weight | 304.36 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. For instance, research indicates that it exhibits significant antiproliferative effects against various cancer cell lines. In particular:
- In vitro Studies : The compound demonstrated an IC50 value of approximately 9.47 µM against MGC-803 gastric cancer cells, indicating potent cytotoxicity. It was shown to induce apoptosis and arrest the cell cycle at the G2/M phase by modulating key proteins involved in these processes .
- Mechanism of Action : The compound inhibits the ERK signaling pathway, which is crucial for cell proliferation and survival. Treatment with this compound resulted in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT proteins, suggesting a comprehensive disruption of survival signaling in cancer cells .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of the compound. Preliminary findings suggest moderate activity against various microbial strains:
- Gram-positive and Gram-negative Bacteria : The compound exhibited varying degrees of activity against both types of bacteria. Compounds structurally similar to it have shown promising results against Staphylococcus aureus and Escherichia coli in previous studies .
Anti-inflammatory Effects
The anti-inflammatory properties of similar pyrimidine derivatives have been documented extensively. Although specific data on this compound is limited, related compounds have been reported to reduce inflammation markers in vitro and in vivo models.
Study 1: Anticancer Efficacy
In a recent study by Zhang et al., the compound was tested on MCF-7 breast cancer cells alongside other derivatives. The results indicated that it not only inhibited cell growth but also induced apoptosis through upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Study 2: Antimicrobial Screening
A comparative study conducted by El-Assier et al. evaluated several pyrimidine derivatives against common pathogens. The results showed that compounds with similar structural motifs exhibited significant antimicrobial activity, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .
Q & A
Q. Table 1: Example Synthetic Route
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | H₂SO₄, 80°C, 6h | 65–70 |
| 2 | Sulfonylation | Pyridine-3-sulfonyl chloride, K₂CO₃, DMF, 60°C | 50–55 |
Basic: Which analytical techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., pyridinylsulfonyl protons at δ 8.5–9.0 ppm; ).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching calculated mass).
- X-ray Crystallography : Resolves fused-ring geometry and confirms stereochemistry ().
Advanced: How do substituent modifications impact biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:
- Pyridinylsulfonyl Group : Electron-withdrawing substituents (e.g., chloro, methoxy) enhance target binding via π-π stacking ().
- Methyl Group at Position 2 : Increases metabolic stability by reducing CYP450 oxidation (inferred from ).
- Experimental Design : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., kinase targets) to quantify substituent effects.
Advanced: How can contradictions in biological activity data be resolved?
Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HEK293) and controls to minimize variability ().
- Data Normalization : Normalize activity metrics (e.g., % inhibition) to internal standards (e.g., reference inhibitors).
- Meta-Analysis : Cross-reference datasets from independent studies to identify outliers ().
Advanced: What in vitro assay designs evaluate pharmacokinetic properties?
Methodological Answer:
- Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS ().
- Permeability : Caco-2 cell monolayer assays predict intestinal absorption ().
Basic: How is purity ensured during synthesis and storage?
Methodological Answer:
- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts.
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals ().
- Storage : Store under argon at –20°C to prevent oxidation ().
Advanced: What computational methods predict target interactions?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR; ).
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Train algorithms on datasets linking substituent properties (e.g., logP) to IC₅₀ values ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
